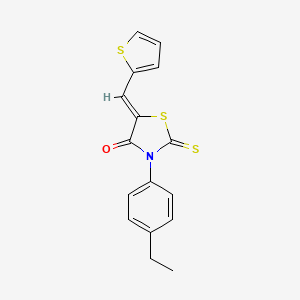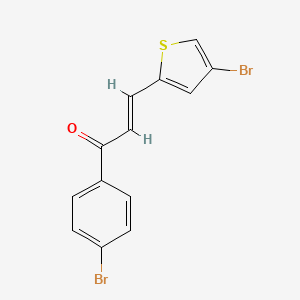![molecular formula C20H16ClN5O B4578894 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a compound related to various quinoline derivatives. These derivatives are known for their wide range of biological activities and are often explored in medicinal chemistry for their therapeutic potential.
Synthesis Analysis
The synthesis of quinoline derivatives like 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves complex organic reactions. For example, a series of quinoline derivatives have been synthesized using 1,3-dipolar cycloaddition reactions (Kim et al., 1990), and other methods like cyclization and N-alkylation sequences have been employed for synthesizing related compounds (Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound. These structures often exhibit various functional groups that impact their chemical and physical properties. For instance, the synthesis and crystal structure analysis of similar compounds provide insights into their molecular configuration and stability (Shen et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, such as cyclocondensation, N-alkylation, and addition-cyclization cascade reactions. These reactions are often used to synthesize novel compounds with potential biological activities (Teixeira et al., 2021). The chemical properties of these compounds are influenced by the substituents on the quinoline ring and their interaction with other molecules.
Physical Properties Analysis
The physical properties of quinoline derivatives like solubility, melting point, and crystalline structure are crucial for their application in drug development. The synthesis and characterization of these compounds provide valuable information about their physical attributes, which are essential for determining their suitability in various applications (Rajanarendar et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic properties, are determined by the molecular structure of the quinoline derivatives. These properties are essential for understanding the biological activity and potential therapeutic applications of these compounds. Studies focusing on the synthesis and evaluation of quinoline derivatives provide insights into their chemical behavior and interactions with biological targets (Shivakumar et al., 2018).
Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition
Research has identified a novel series of 3-quinoline carboxamides, which includes compounds structurally related to 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit efficacy in disease-relevant models and have suitable ADME properties for oral administration, making them important tools for probing ATM inhibition in vivo (Degorce et al., 2016).
Heterocyclic Synthesis
The compound is involved in the synthesis of various heterocyclic structures. For instance, the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline has been reported, which involves reactions of similar chloro-substituted quinoxalines (Kim et al., 1990).
Cytotoxic Activity
Compounds structurally related to 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide have been evaluated for cytotoxic activity. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are related in structure, have shown potent cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications (Deady et al., 2003).
Antibacterial and Antitumor Evaluation
There has been research into the synthesis and biological properties of novel heterocyclic ring systems containing pyrazoles and quinolines. These compounds, including pyrazolo[3,4-b]quinoline derivatives, have been tested for antibacterial and antitumor activities, showing significant potential in these areas (Hamama et al., 2012).
DNA-Gyrase Inhibition and Antibacterial Potency
Further research on similar quinoline derivatives has explored their effects on DNA-gyrase inhibition and antibacterial activity. Studies have indicated that these compounds can be potent antibacterial agents, highlighting their significance in developing new antibacterial drugs (Domagala et al., 1988).
Eigenschaften
IUPAC Name |
6-chloro-N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-26-12-13(10-24-26)9-23-20(27)17-8-19(14-3-2-6-22-11-14)25-18-5-4-15(21)7-16(17)18/h2-8,10-12H,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIPZSFQVHCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)